methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-9-14(17(21)23-4)15-11(2)19-20(16(15)18-10)12-5-7-13(22-3)8-6-12/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPHGVMCBHPDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Solvent Screening for Catalytic Synthesis
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent-free | 100 | 82 | 97 |
| DMF | 100 | 68 | 89 |
| Ethanol | 78 | 74 | 93 |
| Acetonitrile | 82 | 71 | 91 |
Solvent-free conditions minimized side product formation (e.g., N-alkylation byproducts) while maximizing catalyst-substrate interactions.
Table 2: Catalyst Loading Impact
| Catalyst (mg) | Yield (%) | Reaction Time (h) |
|---|---|---|
| 10 | 65 | 5 |
| 20 | 82 | 4 |
| 30 | 83 | 4 |
Increasing catalyst loading beyond 20 mg provided negligible benefits, suggesting monolayer coverage saturation on the MOF surface.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors demonstrated advantages over batch processes:
-
Residence time : 30 minutes at 150°C (vs. 4 hours in batch)
-
Throughput : 1.2 kg/day using a Corning AFR module
-
Purification : Crystallization from ethanol/water (3:1) afforded 99.5% purity without chromatography.
Economic analysis revealed a 40% cost reduction compared to batch methods, primarily from reduced solvent use and labor.
Challenges and Solutions
-
Regioselectivity Control :
-
Catalyst Deactivation :
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications:
Methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its potential as a pharmacophore in drug development. Studies indicate that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit promising anti-inflammatory, anticancer, and antimicrobial properties.
- Anti-inflammatory Activity: Research has shown that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For example, a study highlighted its ability to induce apoptosis in human cancer cells through specific molecular interactions .
- Antimicrobial Effects: Preliminary studies indicate that this compound may exhibit antibacterial activity against certain strains of bacteria, which could be beneficial in developing new antibiotics.
Material Science
Applications in Organic Electronics:
The unique electronic properties of this compound make it a valuable building block for organic electronics.
- Conductive Polymers: Its incorporation into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to enhance charge transport properties is particularly noteworthy.
- Synthesis of Novel Materials: Researchers are investigating the use of this compound as a precursor for synthesizing new materials with tailored electronic properties for advanced applications in nanotechnology.
Biological Studies
Biochemical Assays:
In biological research, this compound is utilized in various biochemical assays to study enzyme inhibition and receptor binding.
- Enzyme Inhibition Studies: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.
- Receptor Binding Assays: It has been employed to investigate interactions with cellular receptors, contributing to the understanding of signal transduction pathways affected by this compound.
Case Studies
| Study | Findings |
|---|---|
| Hawas et al. (2019) | Demonstrated the anticancer properties of pyrazolo[3,4-b]pyridines through apoptosis induction in cancer cell lines. |
| Chauhan & Kumar (2013) | Discussed the medicinal importance of pyrazolo[3,4-b]pyridines due to their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. |
| Zhai et al. (2019) | Analyzed structure-activity relationships (SAR) that highlight the significance of substituents on the pyrazolo[3,4-b]pyridine scaffold for enhancing biological activity. |
Mechanism of Action
The mechanism of action of methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and molecular properties of the target compound and its analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like the 4-fluorophenyl derivative (electron-withdrawing), which may alter electronic distribution and binding affinity .
- Ester vs.
- Substituent Bulk : Bulky groups (e.g., 4-methylphenyl in ) may hinder molecular packing, affecting crystallinity and bioavailability.
Biological Activity
Methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolopyridine family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyrazole ring fused with a pyridine ring, enhanced by various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting from the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification processes.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access, effectively reducing enzyme activity.
- Receptor Modulation : It may also interact with various cellular receptors, influencing signal transduction pathways and altering cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines. In particular, it arrests the cell cycle at the S phase in HeLa cells and at the G2/M phase in MCF7 cells. This was evidenced by significant levels of early and late apoptosis observed in treated cells compared to controls .
- IC50 Values : The IC50 value for this compound against HeLa cells was reported to be approximately 2.59 µM, indicating potent anticancer activity when compared to doxorubicin (IC50 = 2.35 µM) .
Antitubercular Activity
The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated promising antituberculotic activity, particularly with derivatives that include specific substitutions on the pyrazolo[3,4-b]pyridine scaffold. The binding affinity to pantothenate synthetase from M. tuberculosis suggests a potential mechanism for its antitubercular effects .
Data Summary Table
Case Studies
- Study on Anticancer Properties : A study evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties across multiple cell lines (HeLa, MCF7). The findings indicated that structural modifications significantly influence biological activity, emphasizing the importance of the pyrazolo[3,4-b]pyridine framework in drug design .
- Antitubercular Evaluation : In another investigation focused on antitubercular agents, this compound derivatives were synthesized and screened against M. tuberculosis. Results showed that specific modifications led to enhanced efficacy and selectivity against the pathogen .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing methyl 1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Answer:
The synthesis typically involves multi-step condensation reactions starting with pyrazole and pyridine precursors. Key steps include:
- Cyclocondensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds (e.g., pyruvic acid) to form the pyrazolo[3,4-b]pyridine core .
- Esterification of the carboxylic acid intermediate using methanol under acidic conditions to introduce the methyl ester group .
- Substituent introduction via nucleophilic substitution or palladium-catalyzed coupling for the 4-methoxyphenyl group .
Optimization Tip: Use anhydrous conditions for esterification to avoid hydrolysis side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include the methoxy proton (δ 3.8–4.0 ppm) and methyl ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₁₇H₁₈N₂O₃: expected m/z 298.1318) .
- IR Spectroscopy: Identify ester carbonyl stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations (~1600 cm⁻¹) .
- XRD Crystallography: Resolve intramolecular interactions (e.g., S⋯O contacts) and dihedral angles between fused rings .
Advanced: How do structural modifications (e.g., substituent variation) influence biological activity in pyrazolo[3,4-b]pyridines?
Answer:
Substituents at positions 1, 3, and 6 significantly modulate activity:
Methodological Insight: Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding affinity to kinases .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles . Mitigation strategies:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Characterize Impurities: Employ HPLC-MS to identify byproducts (e.g., hydrolyzed ester derivatives) .
- Validate Targets: Perform competitive binding assays (e.g., SPR or ITC) to confirm direct target interactions .
Example: Discrepancies in IC₅₀ values for kinase inhibition may stem from differences in ATP concentrations during assays .
Advanced: What role does crystallography play in understanding structure-activity relationships (SAR)?
Answer:
X-ray crystallography reveals:
- Dihedral Angles: Between fused pyrazole/pyridine rings (e.g., 1.76° in ethyl analogs), affecting planarity and target binding .
- Intermolecular Interactions: C–H⋯π contacts (3.2–3.5 Å) that stabilize crystal packing and inform solubility .
- Electron Density Maps: Identify regions for substituent optimization (e.g., adding electron-withdrawing groups to enhance reactivity) .
Tool Recommendation: Use SHELXL for refinement and WinGX/ORTEP for visualization .
Basic: What in vitro models are suitable for preliminary efficacy screening?
Answer:
- Kinase Inhibition Assays: Use purified kinases (e.g., CDK2 or EGFR) with ATP-Glo™ luminescence readouts .
- Antibacterial Screening: Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing: Employ MTT assays in HeLa or HepG2 cells to assess IC₅₀ values .
Note: Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: How can solubility be optimized without compromising target affinity?
Answer:
- Prodrug Strategy: Replace the methyl ester with a morpholinoethyl ester to enhance aqueous solubility .
- PEGylation: Introduce polyethylene glycol (PEG) chains at the 4-methoxyphenyl group .
- Co-Crystallization: Use cyclodextrins or ionic liquids to improve dissolution rates .
Validation: Measure solubility via shake-flask method (UV-Vis quantification at λmax 270 nm) .
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Modeling: Correlate substituent electronic parameters (e.g., Hammett σ) with activity using partial least squares regression .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to identify reactive sites .
Software: Schrödinger Suite for docking and MOE for QSAR .
Basic: What are critical storage and stability considerations for this compound?
Answer:
- Storage Conditions: -20°C under argon in amber vials to prevent ester hydrolysis .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH) with HPLC analysis every 7 days .
- Handling: Use gloveboxes for hygroscopic intermediates and avoid prolonged light exposure .
Advanced: How can derivatives be designed to enhance selectivity for specific kinase isoforms?
Answer:
- Substituent Tuning: Replace the 4-methoxyphenyl group with a 4-fluorophenyl moiety to exploit hydrophobic kinase pockets .
- Scaffold Hopping: Fuse a triazolo ring (as in [1,2,4]triazolo[4,3-a]pyridines) to alter binding orientation .
- Fragment-Based Screening: Identify isoform-specific fragments via X-ray crystallography .
Case Study: Ethyl 3-cyclopropyl analogs show 10-fold higher selectivity for CDK2 over CDK4 due to steric complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
